3-methoxypyridine-2(1H)-thione

Photochemical alkoxyl radical precursors TD-DFT computational design Daylight stability

3-Methoxypyridine-2(1H)-thione is a heterocyclic organosulfur compound (C₆H₇NOS, MW 141.19) featuring a methoxy substituent at the pyridine 3-position and a thione group at the 2-position. It exists in tautomeric equilibrium with its thiol form (3-methoxypyridine-2-thiol) and is classified under EINECS as a skin and eye irritant (H315, H319) and harmful if inhaled (H332).

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 155222-37-0
Cat. No. B117481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxypyridine-2(1H)-thione
CAS155222-37-0
Synonyms2(1H)-Pyridinethione,3-methoxy-(9CI)
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CNC1=S
InChIInChI=1S/C6H7NOS/c1-8-5-3-2-4-7-6(5)9/h2-4H,1H3,(H,7,9)
InChIKeyKCGPPRJSTIXUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridine-2(1H)-thione (CAS 155222-37-0): Physicochemical Identity and Research-Grade Procurement Profile


3-Methoxypyridine-2(1H)-thione is a heterocyclic organosulfur compound (C₆H₇NOS, MW 141.19) featuring a methoxy substituent at the pyridine 3-position and a thione group at the 2-position . It exists in tautomeric equilibrium with its thiol form (3-methoxypyridine-2-thiol) and is classified under EINECS as a skin and eye irritant (H315, H319) and harmful if inhaled (H332) [1]. The compound is commercially available at research-grade purity (typically ≥95%) from specialty chemical suppliers, with lead times of approximately 4 weeks and pricing in the range of $550–$1,400 USD per 100 mg to 1 g scale . As a building block in heterocyclic synthesis, it serves as a precursor for metal-chelating 3-hydroxy-2(1H)-pyridinethiones and as a scaffold for photochemical alkoxyl radical precursor design via computational optimization of its electronic absorption profile [2][3].

Why Generic Pyridinethione Interchange Fails: Position-Specific Electronic and Coordination Determinants of 3-Methoxypyridine-2(1H)-thione


Substituting 3-methoxypyridine-2(1H)-thione with an unsubstituted pyridine-2(1H)-thione, a regioisomeric methoxypyridinethione (e.g., 4- or 6-methoxy), or an N-alkoxy derivative negates the defining structural features that govern its utility. The electron-donating methoxy group at the 3-position is computationally predicted to contribute to a hypsochromic (blue) shift of the photochemically active π→π* absorption band relative to the unsubstituted baseline (~360 nm), a position-specific effect shared by electron-rich substituents at positions 3, 4, and 6 [1]. This photophysical tuning is directly relevant to the design of daylight-stable alkoxyl radical precursors. Furthermore, the 3-methoxy-2-thione arrangement provides a bidentate (S,O) donor set that is mechanistically distinct from the N-hydroxy thioamide coordination mode of pyrithione (1-hydroxypyridine-2(1H)-thione) [2], and the methoxy group confers a computed polar surface area (PSA) of 60.92 Ų—approximately 9 Ų larger than the parent pyridine-2(1H)-thione (PSA 51.69 Ų)—with implications for membrane permeability in biologically oriented applications . Generic substitution therefore alters photophysical, coordination, and physicochemical parameters in ways that are not interchangeable for downstream synthetic or screening objectives.

Quantitative Evidence Guide: Measurable Differentiation of 3-Methoxypyridine-2(1H)-thione vs. Closest Structural Analogs


Daylight Stability Tuning: 3-Methoxy Substituent Contributes to Predicted Hypsochromic Shift vs. Unsubstituted N-Alkoxypyridine-2(1H)thione Baseline

Computational studies (CASPT2 and TD-DFT) demonstrate that electron-rich substituents at positions 3, 4, and 6 of the pyridinethione heterocycle induce a hypsochromic (blue) shift of the photochemically active π→π* absorption band. The unsubstituted N-alkoxypyridine-2(1H)thione exhibits this band at approximately 360 nm, leading to rapid daylight decomposition [1]. The methoxy group at position 3 is explicitly identified as an electron-rich substituent that contributes to this desired blue shift, thereby reducing daylight sensitivity. As a quantitative reference within the same theoretical framework, the multiply fluorinated analog N-methoxy-3,4,6-trifluoropyridine-2(1H)thione is predicted to achieve a blue shift of 24 nm [1]. In contrast, substituents capable of extended π-conjugation (e.g., NO₂) induce strong bathochromic (red) shifts that exacerbate daylight instability [1].

Photochemical alkoxyl radical precursors TD-DFT computational design Daylight stability

Polar Surface Area Differentiation: 3-Methoxy Substitution Increases PSA by ~9 Ų vs. Parent Pyridine-2(1H)-thione

The computed polar surface area (PSA) of 3-methoxypyridine-2(1H)-thione is 60.92 Ų, compared to 51.69 Ų for the parent pyridine-2(1H)-thione (2-mercaptopyridine) . This represents an increase of 9.23 Ų attributable to the methoxy oxygen atom at the 3-position. The corresponding LogP values are closely matched (1.38 vs. 1.37, respectively), indicating that the methoxy group modulates hydrogen-bonding capacity without substantially altering overall lipophilicity. The PSA difference exceeds the 5–10 Ų threshold commonly considered meaningful for predicting passive membrane permeability in CNS drug design (where PSA < 60–70 Ų is often targeted) [1].

Drug-likeness prediction Physicochemical profiling Membrane permeability

Synthetic Access to Bioactive 3-Hydroxy-2(1H)-pyridinethiones: 3-Methoxy as a Stable Precursor Enabling Zn(II) Insulin-Mimetic Complexes with Micromolar IC₅₀

3-Methoxypyridine-2(1H)-thione (as its 2(1H)-pyridinone tautomer/protected form, 3-methoxy-2(1H)-pyridinone) serves as the commercially available starting material for a three-step synthesis of 1-alkyl-3-hydroxy-2(1H)-pyridinethiones [1]. The resulting 3-hydroxy ligands form Zn(II) complexes that inhibit free fatty acid (FFA) release from epinephrine-stimulated rat adipocytes with IC₅₀ values in the micromolar range, independent of the N-1 methylene chain length [1]. These Zn(II) complexes demonstrated higher insulin-mimetic activity than previously synthesized analogs [1]. Vanadyl complexes of the same ligand series exist in a VO(S₂O₂) coordination mode as confirmed by ESR spectroscopy, though their insulin-mimetic activity could not be measured due to insolubility in the KRB buffer assay [1]. The 3-methoxy precursor thus enables access to a ligand class with validated, quantifiable biological activity that is not accessible from the 3-unsubstituted or 3-hydroxy starting materials directly.

Insulin-mimetic complexes Zinc coordination chemistry Diabetes research

HDAC Isoform Selectivity of the 3-Hydroxy Analog: 3-HPT Inhibits HDAC6 at 681 nM and HDAC8 at 3,675 nM with Complete Sparing of HDAC1

The 3-hydroxy analog of the target compound, 3-hydroxypyridine-2-thione (3-HPT), has been independently validated as a non-hydroxamate zinc-binding group (ZBG) for selective histone deacetylase (HDAC) inhibition [1]. 3-HPT inhibits HDAC6 with an IC₅₀ of 681 nM and HDAC8 with an IC₅₀ of 3,675 nM, while exhibiting no detectable inhibition of HDAC1 [1]. This selectivity profile is therapeutically significant because HDAC6 and HDAC8 are implicated in cancer, inflammatory diseases, and neurodegenerative disorders, whereas HDAC1 inhibition is associated with dose-limiting toxicities of pan-HDAC inhibitors [1]. The 3-HPT scaffold was subsequently optimized to yield lead compounds (10d and 14e) with potent HDAC6/HDAC8 activity that induced apoptosis in cancer cell lines including Jurkat J.γ1, against which SAHA (vorinostat) was inactive [2]. The 3-methoxy compound serves as a direct synthetic precursor to 3-HPT via O-demethylation, making it a strategic entry point for HDAC inhibitor development programs.

Histone deacetylase inhibition Epigenetic drug discovery Zinc-binding group design

Thione-Thiol Tautomeric Preference: DFT Confirmation of Thione Dominance in Pyridinethione Monomers with Substituent-Dependent Modulation

Ab initio and DFT calculations on the tautomeric equilibria of pyridinethiones demonstrate that the thione form is the dominant tautomer for monomeric species [1]. This finding is experimentally corroborated by a strong ν(C=S) stretch in solid-state IR spectra, confirming the thione as the solid-state chemical structure [1]. For the parent pyridine-2(1H)-thione/pyridine-2-thiol system, the gas-phase free energy of the tautomeric equilibrium is overestimated by approximately 4 kJ mol⁻¹ in favor of the thiol form by HF, MP2, and MP4 methods, while the thione form is preferred in the solid state and polar solvents [2]. The electron-donating 3-methoxy group modulates the electron density of the pyridine ring, which is expected to influence the thione-thiol equilibrium position relative to unsubstituted or electron-withdrawing group-substituted analogs—a factor directly relevant to metal coordination chemistry where the thione vs. thiol tautomer determines the donor atom availability (S vs. S⁻) [3].

Tautomerism Coordination chemistry DFT computational modeling

Bidentate (S,O) Coordination Mode vs. N-Hydroxy Thioamide Chelation: Divergent Metal-Binding Architectures between 3-Substituted Pyridinethiones and Pyrithiones

The 3-methoxy-2(1H)-pyridinethione scaffold (and its 3-hydroxy analog) coordinates metal centers via a bidentate (S,O) mode utilizing the thione sulfur and the 3-position oxygen donor, as confirmed by ESR spectroscopy for vanadyl complexes adopting VO(S₂O₂) coordination geometry [1]. This contrasts with the N-hydroxy thioamide coordination mode of pyrithione (1-hydroxypyridine-2(1H)-thione), where the N-oxide oxygen and thione sulfur form the chelate ring [2]. The structural consequence is a different chelate ring size and geometry: the 3-substituted pyridinethiones form a five-membered chelate ring (S–C–C–O–M), whereas pyrithiones form a four-membered chelate ring (S–C–N–O–M). Structure-activity relationship studies of pyrithiones in IPC-81 rat leukemic cells confirm that the N-hydroxythioamide functional group is mechanistically critical for biological activity in that series [2], underscoring that the 3-substituted pyridinethione coordination architecture is fundamentally distinct and not interchangeable with pyrithione-based ligand systems.

Metal coordination complexes Bidentate ligand design Insulin-mimetic and HDAC applications

Best-Fit Research and Industrial Application Scenarios for 3-Methoxypyridine-2(1H)-thione Based on Quantitative Differentiation Evidence


Photochemical Alkoxyl Radical Precursor Design Requiring Daylight-Stable Handling

Research groups developing photochemical alkoxyl radical sources for DNA damage or photobiological studies can prioritize 3-methoxypyridine-2(1H)-thione as a scaffold for N-alkoxy derivatization. The 3-methoxy group contributes computationally validated hypsochromic character (class-level prediction for electron-rich substituents at position 3) that shifts the photochemically active π→π* band away from ~360 nm, theoretically improving daylight stability compared to the unsubstituted analog, which decomposes readily under ambient light [1]. This directly addresses the handling limitation that has historically constrained N-alkoxypyridine-2(1H)thione adoption despite their superior radical chain efficiency compared to thiazolethione counterparts [1].

Synthesis of 3-Hydroxy-2(1H)-pyridinethione Ligands for Zn(II) Insulin-Mimetic Complex Development

Medicinal chemistry and bioinorganic groups focused on diabetes research can employ 3-methoxypyridine-2(1H)-thione as the stable, commercially available entry point for synthesizing 1-alkyl-3-hydroxy-2(1H)-pyridinethione ligands [2]. The resulting Zn(II) complexes have demonstrated insulin-mimetic activity with IC₅₀ values in the micromolar range in rat adipocyte FFA-release assays, outperforming previously synthesized Zn(II) complexes in this therapeutic class [2]. The three-step synthetic route from 3-methoxy-2(1H)-pyridinone is established, and the methoxy precursor avoids the handling and stability challenges of the free 3-hydroxy ligand.

HDAC6/HDAC8-Selective Inhibitor Programs Using the 3-Substituted Pyridine-2-thione Pharmacophore

Epigenetic drug discovery teams pursuing HDAC6- or HDAC8-selective inhibitors with reduced hematological toxicity (HDAC1 sparing) can source 3-methoxypyridine-2(1H)-thione as the gateway to 3-hydroxypyridine-2-thione (3-HPT)-based zinc-binding groups. 3-HPT has validated potency: HDAC6 IC₅₀ = 681 nM, HDAC8 IC₅₀ = 3,675 nM, with no detectable HDAC1 inhibition [3]. Lead compounds derived from 3-HPT (10d, 14e) show anticancer activity against Jurkat J.γ1 cells, a line resistant to the FDA-approved pan-HDAC inhibitor SAHA [3]. The 3-methoxy compound ensures synthetic access to this privileged chemotype without the need for protecting group strategies on the 3-OH during library synthesis [2].

Bidentate (S,O) Metal Complex Design with Five-Membered Chelate Ring Architecture Distinct from Pyrithiones

Coordination chemists designing metal-based therapeutics, catalysts, or materials requiring a five-membered chelate ring with thione-S and ring-O donor atoms should select 3-methoxypyridine-2(1H)-thione or its 3-hydroxy derivative over pyrithione-based ligands. The (S,O) bidentate coordination mode (confirmed by ESR as VO(S₂O₂) for vanadyl complexes [2]) generates fundamentally different complex geometry, stability, and biological activity profiles compared to the four-membered N-oxide/thione chelate of pyrithiones, whose biological activity is mechanistically dependent on the N-hydroxythioamide motif [4]. The 3-methoxy version additionally provides a neutral, stable ligand form that can be deprotected to the 3-hydroxy derivative post-coordination if desired.

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